1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Vorbereitungsmethoden
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA replication in bacterial cells, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other 1,3,4-thiadiazole derivatives, such as:
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea: This compound has similar structural features but different biological activities.
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea: Another similar compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C18H22N4S |
---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H22N4S/c1-17(2,3)15-20-21-16(23-15)22-11-9-18(13-19,10-12-22)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
InChI-Schlüssel |
VLXZCAYUGTUTKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(S1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.